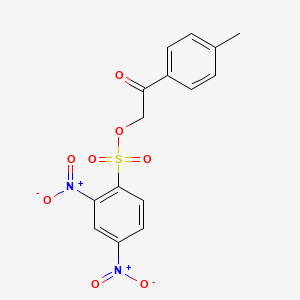
3,5-Dimethylaniline;phosphono dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethylaniline;phosphono dihydrogen phosphate is a chemical compound with the molecular formula C16H26N2O7P2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of both aniline and phosphate groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylaniline;phosphono dihydrogen phosphate typically involves the reaction of 3,5-dimethylaniline with phosphono dihydrogen phosphate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylaniline;phosphono dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where the aniline or phosphate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the presence of a catalyst and specific reaction conditions, such as elevated temperatures or acidic/basic environments.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of products depending on the substituents introduced.
Scientific Research Applications
3,5-Dimethylaniline;phosphono dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dimethylaniline;phosphono dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its phosphate group allows it to participate in phosphorylation reactions, which are crucial for regulating cellular activities.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylaniline: A related compound with similar chemical properties but lacking the phosphate group.
Phosphono dihydrogen phosphate: Another related compound that contains the phosphate group but lacks the aniline moiety.
Uniqueness
3,5-Dimethylaniline;phosphono dihydrogen phosphate is unique due to the presence of both aniline and phosphate groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound with a wide range of applications in various fields.
Properties
CAS No. |
572879-89-1 |
|---|---|
Molecular Formula |
C16H26N2O7P2 |
Molecular Weight |
420.33 g/mol |
IUPAC Name |
3,5-dimethylaniline;phosphono dihydrogen phosphate |
InChI |
InChI=1S/2C8H11N.H4O7P2/c2*1-6-3-7(2)5-8(9)4-6;1-8(2,3)7-9(4,5)6/h2*3-5H,9H2,1-2H3;(H2,1,2,3)(H2,4,5,6) |
InChI Key |
PMIRPJVENVSFTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C.CC1=CC(=CC(=C1)N)C.OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Tert-butyl-6-[6-(3-tert-butyl-2-hydroxy-5-methylphenyl)pyridin-2-yl]-4-methylphenol](/img/structure/B14240415.png)
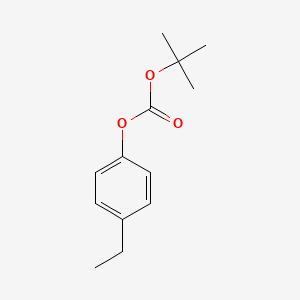
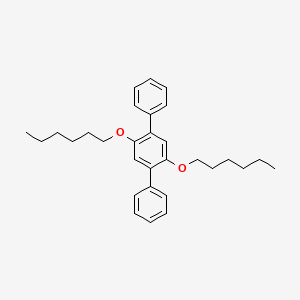
![(1Z)-N'-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide](/img/structure/B14240429.png)
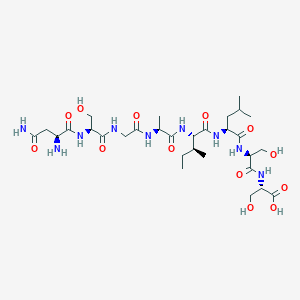
![(2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol](/img/structure/B14240443.png)
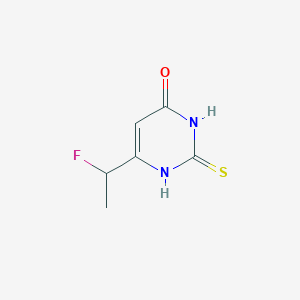
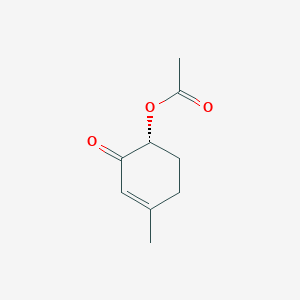
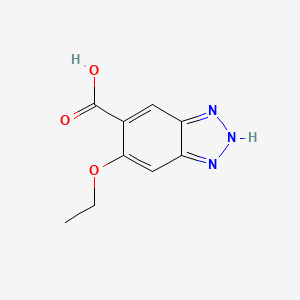
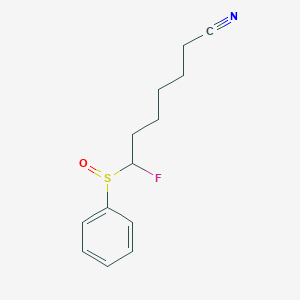
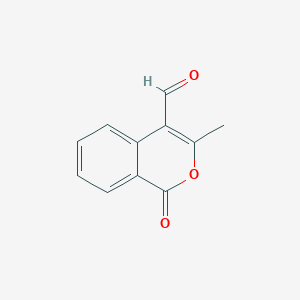
![(E,E)-N,N'-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14240478.png)
![N,N-Dimethyl[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]amine](/img/structure/B14240481.png)
